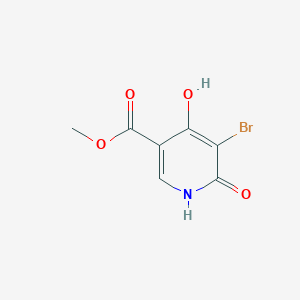

Methyl 5-bromo-4,6-dihydroxynicotinate

Description

Methyl 5-bromo-4,6-dihydroxynicotinate (CAS: 1190198-25-4) is a brominated nicotinic acid derivative with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol . It features a pyridine ring substituted with bromine at position 5, hydroxyl groups at positions 4 and 6, and a methyl ester at position 2. The compound exhibits a high melting point of 254–256°C (decomposition) and is classified as an irritant, requiring careful handling in laboratory settings .

Primary applications are in research and development, particularly in medicinal chemistry and organic synthesis. Its structural features (bromine, hydroxyl groups, and ester functionality) make it a versatile intermediate for cross-coupling reactions, heterocyclic modifications, or as a precursor for bioactive molecules .

Properties

IUPAC Name |

methyl 5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWVVROXOCIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170254 | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-25-4 | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-bromo-4,6-dihydroxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHBrN O

- Molar Mass : 248.03 g/mol

- Melting Point : 254-256 °C (decomposes)

- Appearance : White to off-white solid

- Hazard Classification : Irritant

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress and related diseases.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, modulating their activity. This interaction suggests potential applications in drug design for metabolic pathways, particularly those related to cardiovascular health.

- Inhibition of Cell Proliferation : Research indicates that the compound may inhibit cell proliferation, particularly in cancer cells, by affecting microtubule assembly and disrupting mitotic spindle formation.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

The compound shows promise in cancer therapy due to its ability to inhibit the growth of certain cancer cell lines. For instance, studies have highlighted its effects on acute myeloid leukemia cells and other malignancies associated with c-KIT mutations .

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study published in Cancer Research explored the efficacy of this compound against gastrointestinal stromal tumors (GISTs), which are often resistant to conventional therapies. The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting a potential therapeutic role .

-

Antioxidant Activity Assessment :

- A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a strong capacity to neutralize free radicals, supporting its use in formulations aimed at reducing oxidative damage in cells.

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-bromo-6-hydroxynicotinate | 381247-99-0 | 0.89 |

| Methyl 5-bromo-4-hydroxynicotinate | 1529795-43-4 | 0.87 |

| Methyl 4,6-dihydroxynicotinate | 79398-27-9 | 0.77 |

| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | 0.79 |

This table illustrates how this compound's specific arrangement of functional groups enhances its reactivity and biological activity compared to structurally similar compounds.

Scientific Research Applications

Methyl 5-bromo-4,6-dihydroxynicotinate is a chemical compound with applications in scientific research, particularly in the synthesis of other compounds . It is related to other hydroxynicotinate compounds, such as methyl 5-bromo-6-hydroxynicotinate and 5-bromo-4-hydroxynicotinaldehyde .

Synthesis Applications

- As a building block: this compound can be used as a starting material or intermediate in the synthesis of more complex molecules . For example, methyl 5-bromo-6-hydroxynicotinate is used in a reaction with 4-isopropylphenylacetylene to create a new compound, which is then further processed with hydroxylamine potassium salt solution .

Potential Therapeutic Applications via MEK Inhibition

Although the provided documents do not directly link this compound to therapeutic applications, they do discuss the potential of MEK inhibitors in treating various diseases . Since this compound is related to nicotinic acid derivatives, and some nicotinic acid derivatives can act as inhibitors, it is possible that this compound or its derivatives could be explored for similar therapeutic applications .

- MEK inhibition and hyperproliferative disorders: Inhibitors of MEK (Mitogen-activated protein kinase kinase) have shown potential therapeutic benefits in studies, including inhibiting human tumor growth and blocking static allodynia . MEK1 and MEK2 are validated targets for anti-proliferative therapies, even when oncogenic mutations do not affect MEK structure or expression . Compounds that inhibit MEK are useful in treating cancer and other hyperproliferative diseases .

- MEK cascade and inflammatory diseases: The MEK cascade is implicated in inflammatory diseases and disorders, including allergic contact dermatitis, rheumatoid arthritis, inflammatory bowel diseases, and asthma .

- Specific disease treatment: Compounds with a similar structure or function to this compound may be used in the manufacture of medicaments for treating conditions such as cancer, hyperproliferative diseases, metastasis, hyper-vascularization, inflammation, osteoarthritis, respiratory diseases, stroke, immunological diseases, and cardiovascular disease . They may also treat specific cancers like leukemia, gastrointestinal stromal tumors, ovarian, pancreatic, prostate, lung, breast, kidney, and thyroid cancers, as well as other conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions. This makes this compound more reactive than its chloro analog (e.g., Ethyl 5-chloro-4,6-dihydroxynicotinate) .

Preparation Methods

The synthetic challenge lies in the regioselective introduction of bromine at the 5-position and the hydroxyl groups at the 4- and 6-positions without affecting other reactive sites on the pyridine ring.

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis generally begins from methyl 4,6-dihydroxynicotinate or its acid precursor, which provides the hydroxylated pyridine core. Bromination is then performed to introduce the bromine atom selectively at the 5-position.

Stepwise Preparation Procedure

Synthesis of Methyl 4,6-dihydroxynicotinate

A key precursor, methyl 4,6-dihydroxynicotinate, can be prepared via the following method adapted from patent EP0909270B1:

- Reagents: Dimethyl acetonedicarboxylate, trimethyl orthoformate, and acetic anhydride.

- Conditions: Under nitrogen atmosphere, the mixture is refluxed at 115°C for approximately 1 hour, followed by vacuum distillation to remove acetic acid and methyl acetate by-products.

- Subsequent Reaction: The residue is cooled, and ammonium hydroxide is added dropwise to control exothermicity, leading to the formation of methyl 4,6-dihydroxynicotinate.

- Isolation: Acidification with hydrochloric acid precipitates the product, which is filtered, washed with methanol, and dried.

- Yield: Approximately 51% yield with 97% purity for the first crop.

This step is crucial as it installs the 4,6-dihydroxy substitution pattern on the nicotinate ring.

Bromination at the 5-Position

Selective bromination is typically carried out on methyl 4,6-dihydroxynicotinate using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.

- Typical Conditions: The reaction is performed in an acidic or neutral solvent system at low temperature to moderate temperature to ensure regioselectivity.

- Mechanism: Electrophilic aromatic substitution preferentially occurs at the 5-position due to electronic effects from the hydroxyl groups.

- Work-up: The reaction mixture is quenched, and the product is isolated by filtration or extraction.

Alternative Routes and Hydrolysis

According to the same patent, methyl 4,6-dihydroxynicotinate can be hydrolyzed to 4,6-dihydroxynicotinic acid using strong bases such as sodium hydroxide or potassium hydroxide, which can then be brominated and re-esterified if necessary.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of methyl 4,6-dihydroxynicotinate | Dimethyl acetonedicarboxylate, trimethyl orthoformate, acetic anhydride, NH4OH, HCl | Reflux 115°C, then 0-25°C | 1 hour reflux + 1.5 h NH4OH addition | 51% (1st crop) | Vacuum distillation to remove acetic acid; acidification to precipitate product |

| Bromination at 5-position | Bromine or NBS in acidic/neutral solvent | 0-40°C | 1-3 hours | Variable | Controlled addition to avoid polybromination; regioselective substitution at C-5 |

| Hydrolysis (optional) | NaOH or KOH aqueous solution | 25-80°C | 2-4 hours | High | Converts ester to acid for further modifications |

| Re-esterification (if needed) | Acid catalysis with methanol | Reflux | 2-3 hours | High | Restores methyl ester functionality after hydrolysis |

Mechanistic and Process Insights

- The initial formation of methyl 4,6-dihydroxynicotinate involves condensation and cyclization steps facilitated by trimethyl orthoformate and acetic anhydride, with nitrogen atmosphere preventing oxidation.

- The bromination step exploits the activating effect of the hydroxyl groups at positions 4 and 6, directing electrophilic substitution to the 5-position.

- Careful control of temperature and reagent stoichiometry is essential to prevent side reactions such as polybromination or ring degradation.

- Hydrolysis and re-esterification steps provide flexibility in modifying the nicotinate moiety for further functionalization.

Summary of Research Findings and Industrial Relevance

- The described synthetic route is well-documented in patent literature and provides a reproducible method to prepare methyl 5-bromo-4,6-dihydroxynicotinate with good purity and yield.

- The process is scalable, involving standard organic synthesis techniques such as reflux, vacuum distillation, and controlled addition of reagents.

- The compound serves as an important intermediate in pharmaceutical and agrochemical research, where the bromine substituent allows for further functionalization via nucleophilic substitution.

- The presence of hydroxyl groups at 4 and 6 positions enhances the compound’s chemical reactivity and potential biological activity.

Q & A

Q. What spectroscopic methods are most effective for confirming the structure of methyl 5-bromo-4,6-dihydroxynicotinate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For NMR, analyze the aromatic proton environment (e.g., δ 7.5–8.25 ppm for pyridine protons) and bromine isotope splitting patterns in the MS. Compare observed shifts with analogous brominated pyridine derivatives, such as ethyl 2-bromo-4-methylnicotinate (δ 7.5–8.25 ppm for pyridine protons, δ 2.4 ppm for methyl groups) . HRMS should confirm the molecular ion ([M+H]+ or [M−H]−) with isotopic peaks matching bromine’s ¹:¹ ratio (79Br/81Br).

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm (common for aromatic systems). Calibrate against a reference standard and quantify impurities via peak integration. For example, Kanto Reagents specifies >95.0% purity for brominated pyridine derivatives using HPLC, which can be adapted . Thin-layer chromatography (TLC) with iodine staining or UV visualization provides a rapid preliminary check.

Q. What synthetic precursors are typically used to prepare this compound?

- Methodological Answer : Brominated nicotinic acid derivatives, such as 2-bromoisonicotinic acid (CAS 66572-56-3, >95% purity), are common starting materials. Methylation of hydroxyl groups can be achieved via esterification with methanol under acidic conditions. For bromination steps, N-bromosuccinimide (NBS) in DMF or DCM is often employed, as seen in the synthesis of 6-(5-bromo-benzofuran-2-yl)nicotinonitrile derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can differentiate between enol and keto tautomers by analyzing bond lengths (e.g., C–O vs. C=O) and hydrogen-bonding networks. For example, SHELX programs have been used to refine high-resolution structures of brominated heterocycles, where hydrogen positions and thermal parameters clarify tautomeric states . Pair SCXRD with solid-state NMR to validate dynamic equilibria in the crystal lattice.

Q. How should researchers address conflicting spectroscopic and computational data in characterizing this compound?

- Methodological Answer : Perform a multi-technique reconciliation. For instance, if DFT calculations predict a specific tautomer but NMR data suggest another, use variable-temperature NMR to probe exchange processes. Cross-validate with IR spectroscopy (e.g., O–H stretches at 3200–3600 cm⁻¹) and compare to analogs like 2-bromo-5-hydroxypyridine (CAS 55717-45-8), where spectral libraries exist . Re-examine solvent effects, as polarity can shift tautomeric equilibria.

Q. What strategies optimize the regioselective bromination of dihydroxynicotinate derivatives?

- Methodological Answer : Control reaction conditions (temperature, solvent, catalyst) to favor specific positions. For example, in the synthesis of 5-bromo-benzofuran-nicotinonitrile hybrids, N,N-dimethylformamide (DMF) with KOH promotes regioselective bromination at the 5-position of the pyridine ring . Use directing groups (e.g., hydroxyl or methyl esters) to steer bromine insertion, as seen in ethyl 2-bromo-4-methylnicotinate synthesis .

Q. How can researchers mitigate degradation of this compound under acidic or basic conditions?

- Methodological Answer : Stabilize the compound via pH-controlled storage (neutral buffers) or lyophilization. For example, brominated phthalides (e.g., 5-bromophthalide) degrade under strong acids, suggesting similar vulnerabilities in this compound . Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.